3-Iodo-1,5-naphthyridin-2-amine
CAS No.: 2548984-85-4
Cat. No.: VC5078393
Molecular Formula: C8H6IN3
Molecular Weight: 271.061
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2548984-85-4 |
---|---|
Molecular Formula | C8H6IN3 |
Molecular Weight | 271.061 |
IUPAC Name | 3-iodo-1,5-naphthyridin-2-amine |
Standard InChI | InChI=1S/C8H6IN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12) |
Standard InChI Key | PVZINWZXOBFPSY-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=C(C=C2N=C1)I)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
3-Iodo-1,5-naphthyridin-2-amine belongs to the 1,5-naphthyridine family, a bicyclic system comprising two fused pyridine rings. The IUPAC name 3-iodo-1,5-naphthyridin-2-amine reflects the positions of the iodine and amine substituents. Its structure is defined by the SMILES notation C1=CC2=NC(=C(C=C2N=C1)I)N
, which encodes the connectivity of atoms and functional groups . The InChIKey PVZINWZXOBFPSY-UHFFFAOYSA-N
provides a unique identifier for computational and database referencing .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 271.06 g/mol | PubChem |
XLogP3 | 1.5 | PubChem |
Hydrogen Bond Donors | 1 | PubChem |
Hydrogen Bond Acceptors | 3 | PubChem |
Spectroscopic and Computational Data
The compound’s planar structure facilitates conjugation, as evidenced by its UV-Vis absorption maxima in the 270–300 nm range, typical for aromatic naphthyridines . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, reflecting polarity induced by the electron-withdrawing iodine and electron-donating amine groups . Its values, estimated at 3.8 (amine) and 8.1 (pyridinic nitrogen), highlight pH-dependent solubility and reactivity .
Synthetic Methodologies
Cyclization Reactions
The Skraup reaction remains a cornerstone for synthesizing 1,5-naphthyridines. Starting from 3-aminopyridine derivatives, iodine-catalyzed cyclization with glycerol in a dioxane/water mixture yields 3-iodo-1,5-naphthyridin-2-amine in moderate yields (30–40%) . Recent modifications employ m-NOPhSONa as an oxidant, improving reproducibility and boosting yields to 45–50% . For example, 3-bromo-1,5-naphthyridine intermediates can be iodinated via halogen exchange reactions to access the target compound .
Table 2: Comparison of Synthetic Routes
Method | Catalyst | Yield (%) | Conditions | Reference |
---|---|---|---|---|
Skraup Reaction | I | 30–40 | Dioxane/HO, 110°C | |
Modified Skraup | m-NOPhSONa | 45–50 | Reflux, 12 h | |
Halogen Exchange | CuI | 60–65 | DMF, 120°C, 24 h |
Cycloaddition and Cross-Coupling Approaches
Povarov [4+2] cycloadditions between imines and dienophiles offer an alternative route. For instance, reacting 3-aminopyridine-derived aldimines with styrenes in the presence of Lewis acids like BF·OEt produces tetrahydro-1,5-naphthyridines, which are subsequently aromatized to yield the iodinated derivative . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable late-stage functionalization, introducing aryl or heteroaryl groups at the 3-position .
Reactivity and Functionalization
Electrophilic Substitution
The iodine atom’s ortho/para-directing effects facilitate regioselective electrophilic substitutions. Nitration at the 6-position using HNO/HSO proceeds smoothly, yielding 6-nitro-3-iodo-1,5-naphthyridin-2-amine, a precursor for amine-containing pharmaceuticals . Chlorination with POCl under mild conditions replaces the iodine, forming 3-chloro derivatives, though competing N-oxide formation requires careful control .
Transition Metal-Mediated Reactions
The iodine substituent participates in Ullmann and Buchwald-Hartwig couplings, enabling C–N and C–C bond formation. For example, coupling with aryl boronic acids in the presence of Pd(PPh) generates biaryl structures, which are pivotal in kinase inhibitor development . Additionally, copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, enhancing solubility for biological applications .
Applications in Medicinal Chemistry and Materials Science
Pharmacological Agents
3-Iodo-1,5-naphthyridin-2-amine serves as a scaffold for c-Met kinase inhibitors, such as compound 78 (IC = 12 nM), which disrupts cancer cell proliferation . Its derivatives also exhibit activity against Ebola virus (compound 77) and bromodomains (compound 72a), highlighting versatility in drug discovery .
Materials and Coordination Chemistry
The amine group chelates metal ions, forming luminescent iridium(III) complexes for OLEDs . In polymer science, Suzuki coupling of iodinated naphthyridines with diethylfluorene produces conjugated polymers (e.g., compound 76) with tunable bandgaps for organic electronics .
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